molecular formula C15H14N4O2S B2851129 3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(thiophen-2-ylmethyl)propanamide CAS No. 440331-67-9

3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(thiophen-2-ylmethyl)propanamide

Cat. No. B2851129
CAS RN: 440331-67-9
M. Wt: 314.36
InChI Key: PIOHPTDZKYWHJB-UHFFFAOYSA-N
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Description

3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(thiophen-2-ylmethyl)propanamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, as well as its biochemical and physiological effects, have been studied.

Scientific Research Applications

Alzheimer’s Disease Research

This compound has been studied for its potential as an anti-Alzheimer agent. Derivatives of 4-oxobenzo[d]1,2,3-triazin have shown good inhibitory activity against acetylcholinesterase (AChE), which is a key enzyme involved in the progression of Alzheimer’s disease . The inhibition of AChE can potentially reduce the degradation of acetylcholine, a neurotransmitter whose deficiency is associated with Alzheimer’s disease.

Neuroprotective Studies

Some derivatives have demonstrated significant neuroprotective activity against oxidative stress induced by H2O2 in PC12 cells . This suggests that the compound could be useful in protecting neurons from oxidative damage, which is a common feature in various neurodegenerative diseases.

Enzyme Inhibition Analysis

The compound has been synthesized and screened against butyrylcholinesterase (BuChE) as well . BuChE inhibitors are considered to have therapeutic potential in diseases where cholinergic dysfunction is evident, such as Alzheimer’s disease.

Molecular Modeling and Dynamics

Molecular modeling and dynamic studies have been performed on this compound to understand its interaction with cholinesterase enzymes . These studies help in predicting the efficacy and potential side effects of the compound before it is tested in biological systems.

Kinetic Studies

The kinetic study of the compound’s derivatives revealed that they inhibited AChE in a mixed-type inhibition mode . This information is crucial for understanding how the compound interacts with the enzyme and can guide the design of more effective inhibitors.

Comparative Analysis with Standard Inhibitors

The compound’s derivatives have been compared with standard cholinesterase inhibitors like donepezil . This comparison is important to establish the compound’s relative efficacy and potential as a therapeutic agent.

properties

IUPAC Name

3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(thiophen-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c20-14(16-10-11-4-3-9-22-11)7-8-19-15(21)12-5-1-2-6-13(12)17-18-19/h1-6,9H,7-8,10H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIOHPTDZKYWHJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(thiophen-2-ylmethyl)propanamide

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